1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine
Overview
Description
The compound “1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine” is likely to be a derivative of piperazine, which is a common scaffold in medicinal chemistry. The molecule contains a piperazine ring, which is a heterocyclic amine, substituted with a methyl group at the 4-position. The piperazine ring is also substituted at the 1-position with a phenyl ring that carries bromo, fluoro, and nitro substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of bromo, fluoro, and nitro substituents on the phenyl ring would significantly influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nitro, bromo, and fluoro groups on the phenyl ring. These groups could potentially make the phenyl ring more susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a nitro group could make the compound relatively acidic. The bromo and fluoro substituents are likely to influence the compound’s lipophilicity, which could impact its solubility and permeability .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine:
Medicinal Chemistry
1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine: is often used in medicinal chemistry for the development of new pharmaceutical compounds. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive molecules, potentially leading to the discovery of new drugs with improved efficacy and safety profiles .
Neuropharmacology
In neuropharmacology, this compound is studied for its potential effects on the central nervous system. Researchers investigate its interactions with neurotransmitter receptors and its ability to modulate neural pathways, which could lead to the development of treatments for neurological disorders such as depression, anxiety, and schizophrenia .
Chemical Biology
Chemical biologists use 1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine to probe biological systems. Its ability to interact with various biomolecules makes it a valuable tool for studying cellular processes, protein functions, and metabolic pathways. This can help in understanding disease mechanisms and identifying new therapeutic targets .
Organic Synthesis
This compound is also significant in organic synthesis. It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it a versatile building block in the creation of diverse chemical entities .
Analytical Chemistry
Analytical chemists use this compound as a reference standard or a reagent in various analytical techniques. Its well-defined chemical properties make it suitable for use in chromatography, spectroscopy, and other analytical methods to ensure the accuracy and reliability of experimental results.
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Safety and Hazards
Future Directions
The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential areas of study could include investigating its mechanism of action, studying its pharmacokinetics, and evaluating its efficacy in relevant disease models .
properties
IUPAC Name |
1-(4-bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN3O2/c1-14-2-4-15(5-3-14)10-7-9(13)8(12)6-11(10)16(17)18/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGYSAJHWBDYJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212300 | |
Record name | 1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine | |
CAS RN |
866135-67-3 | |
Record name | 1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866135-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-5-fluoro-2-nitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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